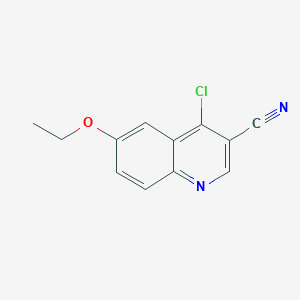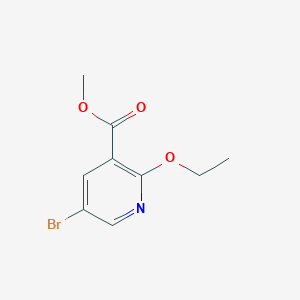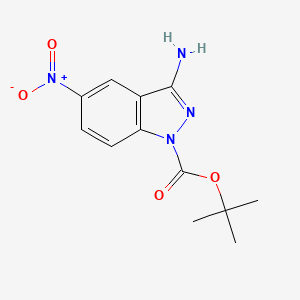
4-Chloro-6-ethoxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-ethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by its quinoline core structure, which is substituted with a chloro group at the 4-position, an ethoxy group at the 6-position, and a cyano group at the 3-position.
Méthodes De Préparation
The synthesis of 4-Chloro-6-ethoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-ethoxyquinoline, which is then chlorinated at the 4-position. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
4-Chloro-6-ethoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Chloro-6-ethoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core structure allows it to bind to various enzymes and receptors, modulating their activity. The chloro, ethoxy, and cyano substituents enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4-Chloro-6-ethoxyquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Chloroquinoline-3-carbonitrile: Lacks the ethoxy group, which may affect its binding properties and reactivity.
6-Ethoxyquinoline-3-carbonitrile: Lacks the chloro group, which may influence its chemical behavior.
4-Chloro-6-methoxyquinoline-3-carbonitrile: Has a methoxy group instead of an ethoxy group, potentially altering its solubility and reactivity.
Propriétés
IUPAC Name |
4-chloro-6-ethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBAZRGYMSSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)



![tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1323240.png)



